molecular formula C11H17F2NO2 B2594329 Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1704724-76-4

Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B2594329
CAS No.: 1704724-76-4
M. Wt: 233.259
InChI Key: HDWQLYOAWXSNNF-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1704724-76-4) is a valuable fluorinated bicyclic compound that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Its molecular formula is C11H17F2NO2, with a molecular weight of 233.255 g/mol . The structure incorporates a rigid azabicyclo[4.1.0]heptane core, a tert-butyloxycarbonyl (Boc) protecting group, and geminal difluorine substituents . The Boc group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic manipulation . The presence of the fluorine atoms introduces significant steric and electronic effects, which can influence the molecule's reactivity, metabolic stability, and conformational properties . This makes the compound particularly valuable for the synthesis of more complex fluorinated heterocycles and for applications requiring precise stereochemical control, such as in the development of bioactive molecules and novel materials . The compound is typically handled under inert conditions to preserve its integrity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-10(2,3)16-9(15)14-6-4-5-7-8(14)11(7,12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQLYOAWXSNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704724-76-4
Record name tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Preparation Methods

The synthesis of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic ring system: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis.

Scientific Research Applications

Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate, highlighting key differences in substituents, bicyclo systems, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Differences Evidence ID
tert-butyl (3R)-3-(azidomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate Azidomethyl group at 3-position C12H18F2N4O2 288.30 Azide introduces click chemistry utility; higher molecular weight.
tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate Nitrogen at 3-position (vs. 2) C11H17F2NO2 233.12 Positional isomerism alters ring strain and potential biological interactions.
tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate Amino group at 5-position C11H20N2O2 212.29 Amino group increases hydrophilicity; reduced lipophilicity vs. difluoro analog.
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate Aminomethyl group at 5-position C12H22N2O2 226.32 Basic aminomethyl group enhances solubility in acidic media.
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] bicyclo system; hydroxyl group C11H19NO3 213.27 Smaller bicyclo system increases ring strain; hydroxyl group adds polarity.

Key Observations:

Substituent Effects: Fluorine atoms in the target compound enhance lipophilicity and metabolic stability compared to polar groups like hydroxyl or amino . Azidomethyl and aminomethyl substituents enable further functionalization (e.g., click chemistry or peptide coupling) .

Bicyclo System Variations: The [4.1.0] system provides a balance of rigidity and synthetic accessibility.

Pharmacokinetic Implications: Amino-substituted analogs (e.g., CAS 2256715-14-5) are more water-soluble but may exhibit reduced blood-brain barrier penetration compared to fluorinated derivatives . The tert-butyl carbamate group universally serves as a protective moiety, enhancing stability during synthesis .

Biological Activity

Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms, which can significantly influence its biological activity by enhancing metabolic stability and bioavailability. The molecular formula for this compound is C11H17F2NO2C_{11}H_{17}F_2NO_2 with a molecular weight of approximately 233.26 g/mol .

Synthesis Methods

The synthesis typically involves the reaction of difluorocyclopropane derivatives with suitable azabicyclic precursors under controlled conditions. Common solvents include dichloromethane, and the use of bases is often required to facilitate the reaction .

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity for molecular targets, which is crucial in drug design .

Potential Applications:

  • Medicinal Chemistry: The compound is being investigated for its potential to modulate enzyme activity and receptor interactions, making it a candidate for drug development targeting various diseases.
  • Inhibitory Activity: Studies indicate that fluorinated compounds can exhibit improved inhibitory activity against enzymes such as β-secretase (related to Alzheimer's disease) and MMP-2 (associated with cancer) .

Case Studies

  • Fluorinated Piperidine Derivatives: In studies involving fluorinated piperidines, including derivatives of the bicyclic structure similar to tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane, researchers found that the introduction of fluorine significantly improved pharmacokinetic properties and reduced potential cardiac toxicity .
  • Enzyme Inhibition Assays: A screening library containing various fluorinated compounds was tested against proteolytic enzymes, revealing that certain derivatives showed over 50% inhibition at specific concentrations, indicating promising biological activity .

Comparative Analysis

The biological properties of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane can be compared to other similar compounds:

Compound NameFluorinationBiological ActivityApplication
This compoundYesPotential enzyme inhibitorDrug development
Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylateNoModerate activityDrug development
Tert-butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptaneNoLimited activitySpecialty chemicals

Q & A

Basic: What are the standard protocols for synthesizing tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate?

The synthesis typically involves a multi-step route starting with bicyclic precursors. Key steps include:

  • Fluorination : Introduction of fluorine atoms via electrophilic fluorination agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) to ensure regioselectivity .
  • Cyclopropane ring formation : Ring-closing metathesis or [2+1] cycloaddition to construct the bicyclo[4.1.0] framework .
  • Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the nitrogen, often employing Boc anhydride in dichloromethane with a base like triethylamine .
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization, with yields typically ranging from 40–65% .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine positions (δ -120 to -150 ppm for CF2_2), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve bicyclic and Boc group signals .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry. For example, the bicyclo[4.1.0] system shows a strained cyclopropane ring with bond angles ~60° .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ = 245.12) .

Basic: What are its primary applications in medicinal chemistry?

This compound serves as:

  • Bioactive scaffold : The fluorinated bicyclic core enhances metabolic stability and membrane permeability, making it suitable for protease inhibitors or GPCR-targeted drugs .
  • Intermediate : Used to synthesize analogs via azide-alkyne cycloadditions or amide couplings for structure-activity relationship (SAR) studies .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance fluorination efficiency, while dichloromethane minimizes side reactions during Boc protection .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclopropanation rates. For example, 5 mol% Pd/C at 60°C reduces reaction time by 30% .
  • Temperature control : Lower temperatures (-10°C) during fluorination reduce decomposition, increasing yields to ~70% .

Advanced: What methods are effective for resolving enantiomers of this compound?

Enantiomeric separation strategies:

  • Chiral HPLC : Use of Chiralpak® AD-H columns with hexane/isopropanol (90:10) resolves enantiomers (e.g., RR=1.2R_R = 1.2) .
  • Crystallization : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid isolates >99% enantiopure product .
  • Kinetic resolution : Lipase-catalyzed hydrolysis of ester intermediates selectively modifies one enantiomer .

Advanced: How can stability under varying storage and reaction conditions be analyzed?

Stability profiling involves:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td_\text{d} >150°C) .
  • Accelerated degradation studies : Exposure to 40°C/75% RH for 4 weeks monitors hydrolytic stability via HPLC purity checks .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .

Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be addressed?

Discrepancies arise from:

  • Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to identify equilibrating structures .
  • Impurity interference : LC-MS or 2D NMR (HSQC, HMBC) identifies minor contaminants distorting signals .
  • Crystallographic disorder : SHELXL refinement with PART instructions models disordered atoms in X-ray data .

Advanced: What computational approaches predict the compound’s reactivity and interactions?

  • DFT calculations : B3LYP/6-31G(d) models assess fluorine’s electronic effects on ring strain and nucleophilic sites .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., kinases), guiding SAR for potency improvements .
  • MD simulations : GROMACS evaluates solvation dynamics and conformational stability in aqueous vs. lipid environments .

Advanced: How to design SAR studies for derivatives of this compound?

Methodology includes:

  • Substituent variation : Synthesize analogs with modified Boc groups (e.g., Fmoc, Cbz) or fluorination patterns to assess steric/electronic effects .
  • Biological assays : Test inhibition constants (KiK_i) against target enzymes (e.g., thrombin) using fluorogenic substrates .
  • ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models prioritize candidates .

Advanced: What strategies mitigate impurities during scale-up synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression, minimizing byproduct formation .
  • Crystallization optimization : Seeding with pure product crystals enhances purity (>98%) during large-scale recrystallization .
  • Quality control : Multi-dimensional LC-MS (RP-HPLC + ion trap) detects trace impurities (<0.1%) .

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